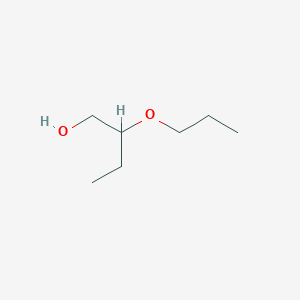
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, with additional functional groups such as an ethylsulfonyl group and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. The starting materials often include phthalic anhydride, hydrazine derivatives, and appropriate sulfonyl and methoxyphenyl reagents. The general synthetic route can be summarized as follows:
Formation of Phthalazine Core: The reaction between phthalic anhydride and hydrazine hydrate forms the phthalazine core.
Introduction of Triazole Ring: The phthalazine core undergoes cyclization with an appropriate triazole precursor under acidic or basic conditions.
Functional Group Addition: The ethylsulfonyl and methoxyphenyl groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine: Lacks the ethylsulfonyl and methoxyphenyl groups, resulting in different chemical reactivity and applications.
6-(Methylsulfonyl)-3-(4-methoxyphenyl)-1,2,4-Triazolo(3,4-a)phthalazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to variations in physical and chemical properties.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- is unique due to the presence of both ethylsulfonyl and methoxyphenyl groups, which confer distinct chemical reactivity and potential applications. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial purposes.
属性
| 98123-79-6 | |
分子式 |
C18H16N4O3S |
分子量 |
368.4 g/mol |
IUPAC 名称 |
6-ethylsulfonyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C18H16N4O3S/c1-3-26(23,24)18-15-7-5-4-6-14(15)17-20-19-16(22(17)21-18)12-8-10-13(25-2)11-9-12/h4-11H,3H2,1-2H3 |
InChI 键 |
PCXOEFUAUGJHIB-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)





![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)
